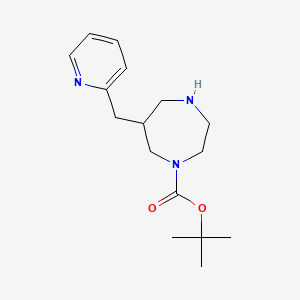
Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate
Overview
Description
Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate is a useful research compound. Its molecular formula is C16H25N3O2 and its molecular weight is 291.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its pharmacological effects and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 234.29 g/mol. Its structure features a diazepane ring substituted with a pyridine moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₂ |
| Molecular Weight | 234.29 g/mol |
| CAS Number | 112275-50-0 |
| Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with pyridine derivatives under specific conditions. For example, one method reports heating a mixture of tert-butyl 1,4-diazepane-1-carboxylate and a pyridine derivative in the presence of N-ethyl-N,N-diisopropylamine in ethanol at elevated temperatures for several hours .
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related diazepane derivatives have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for these compounds can range from low to moderate values, suggesting potential as antimicrobial agents .
Anticancer Potential
The compound's structural features suggest it may possess anticancer properties. Studies on related compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. For example, certain diazepane derivatives have shown IC50 values in the micromolar range against cancer cell lines such as HCT116 and SW620 . The mechanism of action often involves interference with cellular processes such as tubulin polymerization, which is crucial for cell division.
Neuropharmacological Effects
Preliminary studies suggest that the compound may also exhibit neuropharmacological effects. Diazepane derivatives are often explored for their anxiolytic and sedative properties due to their ability to modulate GABAergic transmission in the brain. This modulation can lead to reduced anxiety levels and improved mood in preclinical models .
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that a class of diazepane derivatives showed potent activity against Mycobacterium tuberculosis with MIC values as low as 1.56 µg/mL .
- Anticancer Activity : In vitro studies revealed that a related diazepane compound significantly inhibited the growth of colorectal cancer cells (SW620) with an IC50 value of approximately 60 nM .
- Neuropharmacological Assessment : Animal models treated with diazepane derivatives exhibited reduced anxiety-like behavior in elevated plus maze tests, suggesting potential applications in treating anxiety disorders .
Properties
IUPAC Name |
tert-butyl 6-(pyridin-2-ylmethyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)21-15(20)19-9-8-17-11-13(12-19)10-14-6-4-5-7-18-14/h4-7,13,17H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVRNEFTGMLNDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)CC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















